Chain Length and Terminal Ester Functionality vs. Dimethyl (2-Oxohexyl)phosphonate
The target compound possesses a 6-carbon backbone with a terminal methyl carboxylate (C9H17O6P, MW 252.20), whereas dimethyl (2-oxohexyl)phosphonate has a 6-carbon backbone terminating in a methyl group (C8H17O4P, MW 208.19) [1]. The additional carbomethoxy group increases the hydrogen-bond acceptor count from 4 to 6 and the topological polar surface area from approximately 53 Ų to 78.9 Ų, substantially altering chromatographic retention and phase partitioning [1]. This structural difference is functionally critical: the terminal ester serves as a masked carboxylic acid handle for subsequent transformations in statin side-chain assembly, a role that the methyl-terminated analog cannot fulfill without additional synthetic steps [2].
| Evidence Dimension | Molecular structure and functional group count |
|---|---|
| Target Compound Data | C9H17O6P; MW 252.20; 6 H-bond acceptors; TPSA 78.9 Ų; contains terminal -COOCH₃ |
| Comparator Or Baseline | Dimethyl (2-oxohexyl)phosphonate: C8H17O4P; MW 208.19; 4 H-bond acceptors; TPSA ~53 Ų; terminal -CH₃ |
| Quantified Difference | +2 H-bond acceptors; +25.9 Ų TPSA; +44 Da molecular weight |
| Conditions | Computed molecular descriptors (PubChem/ChemSpider) |
Why This Matters
Procurement selection must account for the terminal ester's role as an essential synthetic handle; substituting with a methyl-terminated analog eliminates a key derivatization site and requires additional synthetic manipulation to introduce the carboxylate equivalent.
- [1] PubChem. Methyl 6-(dimethoxyphosphoryl)-5-oxohexanoate – Computed Descriptors. CID 10015067. View Source
- [2] Patents-Review.com. Rosuvastatin intermediates and process for the preparation of rosuvastatin. WO 03/087112. View Source
